molecular formula C13H18FN B13209956 4-Fluoro-2-(3-methylcyclohexyl)aniline

4-Fluoro-2-(3-methylcyclohexyl)aniline

Cat. No.: B13209956
M. Wt: 207.29 g/mol
InChI Key: FCFZVCXMQMPEAQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a 3-methylcyclohexyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 4-nitrofluorobenzene followed by subsequent reactions to introduce the 3-methylcyclohexyl group . The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Fluoro-2-(3-methylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-(3-methylcyclohexyl)aniline is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-fluoro-2-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h5-6,8-10H,2-4,7,15H2,1H3

InChI Key

FCFZVCXMQMPEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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